molecular formula C10H17Cl4N3 B2517751 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1779125-69-7

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2517751
CAS No.: 1779125-69-7
M. Wt: 321.07
InChI Key: RILVSJMXTNCLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the reaction of 5-chloropyridin-2-amine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the trihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride include other pyridine derivatives and piperidine-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and potential biological activities. Its trihydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

5-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVSJMXTNCLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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